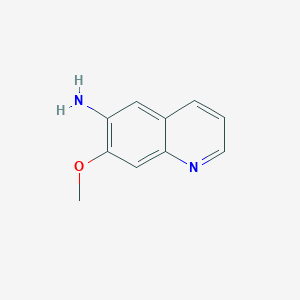

7-Methoxyquinolin-6-amine

Vue d'ensemble

Description

7-Methoxyquinolin-6-amine is a chemical compound with the molecular formula C10H10N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyquinolin-6-amine typically involves the functionalization of quinoline derivatives. One common method is the nucleophilic substitution reaction where a methoxy group is introduced at the 7th position of quinoline, followed by the introduction of an amine group at the 6th position. This can be achieved through various synthetic routes, including:

Microwave-assisted synthesis: This method uses microwave irradiation to accelerate the reaction, providing a rapid and efficient synthesis route.

Catalyst-based synthesis: Utilizing recyclable catalysts such as clay or ionic liquids to promote the reaction under mild conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch processes. These processes are designed to maximize yield and purity while minimizing environmental impact. Techniques such as solvent-free reactions and the use of eco-friendly catalysts are commonly employed .

Analyse Des Réactions Chimiques

Acylation Reactions

The primary amine group undergoes acylation with acid chlorides or anhydrides to form amides, a key reaction in medicinal chemistry for enhancing bioactivity .

Example Reaction:

7-Methoxyquinolin-6-amine + Acetyl chloride → N-(7-Methoxyquinolin-6-yl)acetamide

Conditions:

Key Data:

Alkylation and Nucleophilic Substitution

The amine group participates in alkylation reactions with alkyl halides or epoxides. Substitution reactions are less common due to steric hindrance at the 6-position.

Example Reaction:

this compound + Bromoethylamine → N-(2-Aminoethyl)-7-methoxyquinolin-6-amine

Challenges:

-

Direct substitution with chloroethylamine failed, requiring multistep synthesis (amide formation → azide substitution → Staudinger reduction) .

-

Improved yields (up to 77%) achieved via LiAlH₄ reduction of intermediate amides .

Multicomponent Ugi-Azide Reaction

The amine reacts in Ugi-azide reactions to form tetrazole hybrids, leveraging its nucleophilicity and the quinoline scaffold’s planar structure .

General Protocol:

-

React with aldehydes, tert-butyl isocyanide, and trimethylsilyl azide.

-

Solvent: Methanol or DMF.

Products:

Carboxamide Formation

Reaction with formamide in the presence of a base (e.g., NaOtBu) yields carboxamide derivatives, critical intermediates for kinase inhibitors .

Example Reaction:

this compound + Formamide → 7-Methoxyquinoline-6-carboxamide

Optimized Conditions:

Schiff Base Formation

The amine condenses with aldehydes to form imines, though this reaction is less explored for this compound.

Hypothetical Reaction:

this compound + Benzaldehyde → N-(Benzylidene)-7-methoxyquinolin-6-amine

Potential Applications:

Bromination and Halogenation

Electrophilic halogenation occurs on the aromatic ring, preferentially at the 5- or 8-positions due to methoxy-directed reactivity.

Example Reaction:

this compound + Bromine → 5-Bromo-7-methoxyquinolin-6-amine

Conditions:

Key Synthetic Challenges and Solutions

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

Research has highlighted the antibacterial and antifungal activities of 7-Methoxyquinolin-6-amine derivatives. For instance, a study synthesized a series of quinoline derivatives that exhibited potent antibacterial activity against Clostridium difficile, with minimum inhibitory concentrations (MICs) as low as 1.0 μg/mL for some derivatives . These findings suggest that compounds derived from this compound could serve as effective treatments for bacterial infections.

Anticancer Potential

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In one study, derivatives of this compound were tested against multiple cancer cell lines, demonstrating significant cytotoxicity, which indicates its potential as an anticancer agent .

Biological Research

Neuropharmacological Applications

Recent studies have explored the role of this compound in modulating glutamate receptors, particularly the metabotropic glutamate receptor 1 (mGluR1). This receptor is implicated in several neurological disorders, suggesting that this compound could be a candidate for developing neuroprotective agents .

Antimalarial Activity

The compound has shown promise in antimalarial research, with derivatives being synthesized and tested for their efficacy against Plasmodium falciparum. The results indicated that certain modifications to the quinoline structure enhanced its antimalarial properties .

Industrial Applications

Dyes and Pigments

this compound is utilized in the production of dyes and pigments due to its stable chemical structure and vibrant color properties. Its derivatives are often employed in textile industries for dyeing processes.

Case Study 1: Antibacterial Efficacy

In a study focused on synthesizing new compounds based on this compound, researchers found that specific derivatives exhibited remarkable antibacterial effects against Gram-positive and Gram-negative bacteria. For example, one derivative showed an MIC of 7.812 µg/mL against Escherichia coli and demonstrated significant inhibition of biofilm formation .

Case Study 2: Anticancer Activity

Another significant study evaluated the cytotoxic effects of various derivatives of this compound on human cancer cell lines. The results indicated that certain compounds induced apoptosis in cancer cells at low concentrations, suggesting their potential as therapeutic agents against malignancies .

Mécanisme D'action

The mechanism of action of 7-Methoxyquinolin-6-amine involves its interaction with specific molecular targets. In biological systems, it may act by:

Generating reactive oxygen species: This can lead to oxidative stress in cells, which is useful in antimicrobial and anticancer activities.

Interfering with DNA synthesis: By binding to DNA or associated enzymes, it can inhibit the replication of pathogens.

Comparaison Avec Des Composés Similaires

8-Amino-6-Methoxyquinoline: This compound has similar structural features but differs in the position of the amine group.

Quinoline: The parent compound, which lacks the methoxy and amine groups, serves as a basis for many derivatives.

Uniqueness: 7-Methoxyquinolin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

Overview

7-Methoxyquinolin-6-amine is a quinoline derivative with the molecular formula C10H10N2O. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and antimalarial research, as well as its implications in cancer therapy.

The primary target of this compound is the c-Met enzyme , a receptor tyrosine kinase involved in various cellular processes such as proliferation, survival, and angiogenesis. By inhibiting c-Met activity, this compound may disrupt critical signaling pathways that facilitate cancer cell growth and metastasis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of this compound possess potent activity against Escherichia coli, Staphylococcus aureus, and Candida albicans. The introduction of specific functional groups can enhance or diminish this activity, highlighting the importance of structural modifications in optimizing efficacy .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3e | E. coli | 4 µg/mL |

| 3h | S. aureus | 8 µg/mL |

| 3l | C. albicans | 6 µg/mL |

| 3m | P. aeruginosa | 12 µg/mL |

Antimalarial Activity

This compound has also been evaluated for its antimalarial properties. In vitro studies against Plasmodium falciparum demonstrated varying degrees of activity, with some derivatives showing IC50 values in the low micromolar range. This suggests potential for development as an antimalarial agent .

Table 2: Antimalarial Activity Against Plasmodium falciparum

| Compound | IC50 (µM) |

|---|---|

| 11 | 0.324 |

| 12 | 2.51 |

| 13 | 5.12 |

Cancer Research Implications

The role of this compound as a potential anticancer agent has been explored through various studies. For example, certain derivatives have shown high potency against multiple cancer cell lines (IC50 < 1 μM), indicating their ability to induce apoptosis without affecting normal cells significantly . Mechanistic studies suggest that these compounds may disrupt microtubule assembly and activate apoptotic pathways through intrinsic and extrinsic signaling mechanisms.

Case Studies and Research Findings

- Antimicrobial Efficacy : A recent study synthesized a series of sulfonamide derivatives based on the structure of this compound, which displayed promising antimicrobial and antibiofilm activities against urinary tract infection-causing pathogens .

- Cancer Cell Studies : In a study focusing on quinoline derivatives, compound 11e exhibited significant cytotoxicity against COLO 205 cancer cells by inducing G2/M arrest and apoptosis through JNK pathway activation .

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of these compounds in treating infections such as those caused by C. difficile. Results indicated a notable decrease in bacterial load and improvement in survival rates among treated subjects .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and permeability across the blood-brain barrier, which is crucial for therapeutic applications targeting central nervous system disorders.

Propriétés

IUPAC Name |

7-methoxyquinolin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-6-9-7(5-8(10)11)3-2-4-12-9/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOZCEBWUBXHQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CC=NC2=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.